molecular formula C24H18ClF3N2O3S B2826669 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 686744-22-9

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2826669
CAS RN: 686744-22-9
M. Wt: 506.92
InChI Key: NNCCOSSUYARJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H18ClF3N2O3S and its molecular weight is 506.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicological Studies and Environmental Impact

  • The compound has been involved in studies analyzing the toxicity and environmental impact of various chemicals. For instance, research has investigated the relationship between exposure to phenoxyherbicides, which include components similar to 2-chlorophenyl, and the incidence of soft tissue sarcoma. However, the results indicated a need for more studies to establish a definitive link between exposure to these chemicals and the increased risk of diseases such as sarcoma (Smith et al., 1984).

Pharmacokinetic Research

  • In pharmacokinetic research, compounds with structures similar to the chlorophenyl and trifluoromethyl groups have been studied. For example, the pharmacokinetics of intravenous paracetamol in elderly patients were analyzed, highlighting the importance of understanding how different patient groups metabolize medications (Liukas et al., 2011).

Environmental Monitoring

  • Certain studies have focused on environmental monitoring and the detection of hazardous substances. Research into the distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues has provided insights into the bioaccumulation and potential health risks of these substances (Chu et al., 2003).

Metabolism Studies

  • Studies have also explored the metabolism of widely used medications, such as acetaminophen, and how they interact with various biological mechanisms. This includes examining the sulfation of sex hormones and how it may be affected by medication use (Cohen et al., 2018).

Mechanism of Action

Mode of Action

The presence of the trifluoromethyl group and the chlorosulfonation of benzene suggest that it may undergo certain radical reactions. The compound might interact with its targets through electrophilic aromatic substitution reactions . More research is required to confirm this hypothesis and to understand the resulting changes.

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates suggests that it may be involved in radical chemistry This could potentially affect various biochemical pathways, leading to downstream effects

Result of Action

Given its potential involvement in radical chemistry , it might induce certain changes at the molecular and cellular levels

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N2O3S/c25-19-10-4-1-7-16(19)13-30-14-22(17-8-2-6-12-21(17)30)34(32,33)15-23(31)29-20-11-5-3-9-18(20)24(26,27)28/h1-12,14H,13,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCOSSUYARJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.